Cas no 34576-95-9 (3,4-Dichloro-1-benzothiophene-2-carboxylic Acid)

3,4-Dichloro-1-benzothiophene-2-carboxylic Acid is a halogenated benzothiophene derivative with significant utility in organic synthesis and pharmaceutical research. Its distinct structure, featuring dichloro substitution at the 3,4-positions and a carboxylic acid group at the 2-position, makes it a versatile intermediate for constructing complex heterocyclic compounds. The electron-withdrawing effects of the chlorine atoms enhance its reactivity in electrophilic and nucleophilic transformations, while the carboxylic acid moiety allows for further functionalization. This compound is particularly valuable in the development of bioactive molecules, including potential agrochemicals and pharmaceuticals, due to its ability to modulate electronic and steric properties in target structures. High purity and stability further underscore its suitability for precision applications.
3,4-Dichloro-1-benzothiophene-2-carboxylic Acid structure
34576-95-9 structure
Product Name:3,4-Dichloro-1-benzothiophene-2-carboxylic Acid
CAS No:34576-95-9
MF:C9H4Cl2O2S
MW:247.097859382629
MDL:MFCD00617272
CID:852889
PubChem ID:819258
Update Time:2025-06-09

3,4-Dichloro-1-benzothiophene-2-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • Benzo[b]thiophene-2-carboxylic acid, 3,4-dichloro-
    • 3,4-Dichloro-1-benzothiophene-2-carboxylic acid
    • 3,4-dichloroBenzo[b]thiophene-2-carboxylic acid
    • DTXSID80356057
    • SMR000273311
    • CBMicro_018065
    • BDBM50424724
    • CCG-14224
    • CHEMBL1612421
    • DA-24760
    • CS-0215899
    • HMS2634J24
    • AKOS000267334
    • BBL037293
    • 3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid
    • SCHEMBL1520807
    • Cambridge id 6131552
    • EN300-30747
    • STK398090
    • HMS3363L17
    • G19193
    • BIM-0018114.P001
    • ALBB-000958
    • MLS000713830
    • VS-14047
    • Z228589014
    • MFCD00617272
    • 34576-95-9
    • 3,4-Dichloro-1-benzothiophene-2-carboxylic Acid
    • MDL: MFCD00617272
    • Inchi: 1S/C9H4Cl2O2S/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3H,(H,12,13)
    • InChI Key: OIWHDKKVGXWDEW-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)O)SC2C=CC=C(C=21)Cl

Computed Properties

  • Exact Mass: 245.9309059g/mol
  • Monoisotopic Mass: 245.9309059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 65.5Ų

3,4-Dichloro-1-benzothiophene-2-carboxylic Acid Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

3,4-Dichloro-1-benzothiophene-2-carboxylic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
028307-500mg
3,4-Dichloro-1-benzothiophene-2-carboxylic acid
34576-95-9
500mg
$155.00 2023-09-06
Matrix Scientific
028307-1g
3,4-Dichloro-1-benzothiophene-2-carboxylic acid
34576-95-9
1g
$238.00 2023-09-06
TRC
D650583-50mg
3,4-Dichloro-1-benzothiophene-2-carboxylic Acid
34576-95-9
50mg
$ 50.00 2022-06-05
TRC
D650583-100mg
3,4-Dichloro-1-benzothiophene-2-carboxylic Acid
34576-95-9
100mg
$ 70.00 2022-06-05
TRC
D650583-500mg
3,4-Dichloro-1-benzothiophene-2-carboxylic Acid
34576-95-9
500mg
$ 250.00 2022-06-05
Alichem
A169005123-5g
3,4-Dichlorobenzo[b]thiophene-2-carboxylic acid
34576-95-9 95%
5g
$567.84 2023-09-02
Fluorochem
014587-1g
3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid
34576-95-9
1g
£225.00 2022-03-01
Chemenu
CM113142-5g
3,4-dichloro-1-benzothiophene-2-carboxylic acid
34576-95-9 95%
5g
$664 2021-06-09
Chemenu
CM113142-1g
3,4-dichloro-1-benzothiophene-2-carboxylic acid
34576-95-9 95%
1g
$*** 2023-05-30
abcr
AB404618-500 mg
3,4-Dichloro-1-benzothiophene-2-carboxylic acid
34576-95-9
500MG
€254.60 2023-01-15

3,4-Dichloro-1-benzothiophene-2-carboxylic Acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:34576-95-9)3,4-Dichloro-1-benzothiophene-2-carboxylic Acid
Order Number:A1158711
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:48
Price ($):3205.0
Email:sales@amadischem.com

Additional information on 3,4-Dichloro-1-benzothiophene-2-carboxylic Acid

Introduction to 3,4-Dichloro-1-benzothiophene-2-carboxylic Acid (CAS No. 34576-95-9)

3,4-Dichloro-1-benzothiophene-2-carboxylic acid is a significant compound in the realm of organic chemistry and pharmaceutical research, characterized by its unique structural framework that combines a benzothiophene core with chloro and carboxylic acid substituents. This compound, identified by the chemical identifier CAS No. 34576-95-9, has garnered considerable attention due to its potential applications in the synthesis of advanced materials and bioactive molecules. The benzothiophene scaffold is a prominent motif in medicinal chemistry, frequently employed in the development of drugs targeting various diseases, including cancer and neurological disorders.

The structural features of 3,4-Dichloro-1-benzothiophene-2-carboxylic acid make it a versatile intermediate in organic synthesis. The presence of two chlorine atoms at the 3rd and 4th positions enhances its reactivity, enabling diverse functionalization strategies. This reactivity is particularly valuable in constructing more complex molecules, such as heterocyclic derivatives that exhibit potent biological activities. The carboxylic acid group at the 2-position further extends its utility as a precursor for amides, esters, and other pharmacologically relevant structures.

Recent advancements in synthetic methodologies have highlighted the importance of 3,4-Dichloro-1-benzothiophene-2-carboxylic acid in the development of novel therapeutic agents. Researchers have leveraged its scaffold to design molecules with improved pharmacokinetic properties and enhanced target specificity. For instance, studies have demonstrated its role in generating inhibitors of enzymes implicated in inflammatory pathways. These inhibitors hold promise for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

The compound's significance extends beyond pharmaceutical applications. In materials science, derivatives of 3,4-Dichloro-1-benzothiophene-2-carboxylic acid have been explored for their potential in creating organic semiconductors and conductive polymers. The conjugated system inherent in benzothiophene derivatives contributes to their electronic properties, making them suitable for optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Current research endeavors are focused on optimizing synthetic routes to 3,4-Dichloro-1-benzothiophene-2-carboxylic acid to improve yield and purity. Green chemistry principles are being increasingly adopted to develop more sustainable methods for its production. For example, catalytic processes that minimize waste and energy consumption are being investigated. These efforts align with global initiatives to promote environmentally responsible chemical manufacturing.

The biological activity of 3,4-Dichloro-1-benzothiophene-2-carboxylic acid has been thoroughly examined in various preclinical studies. Researchers have identified several derivatives that exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation and pain signaling. Additionally, some analogs have shown promise as kinase inhibitors, targeting pathways involved in cancer cell proliferation.

The compound's structural versatility also makes it a valuable tool for computational chemists. Molecular modeling studies have been conducted to understand its interactions with biological targets at the atomic level. These insights are crucial for rational drug design, allowing researchers to predict and optimize the binding affinity of potential drug candidates.

In conclusion, 3,4-Dichloro-1-benzothiophene-2-carboxylic acid (CAS No. 34576-95-9) represents a cornerstone in modern chemical research. Its unique structural attributes and functional groups provide a rich foundation for developing innovative solutions across multiple disciplines. As synthetic techniques evolve and our understanding of molecular interactions deepens, the applications of this compound are expected to expand further, driving advancements in medicine and materials science alike.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:34576-95-9)3,4-Dichloro-1-benzothiophene-2-carboxylic Acid
A1158711
Purity:99%
Quantity:10g
Price ($):3205.0
Email